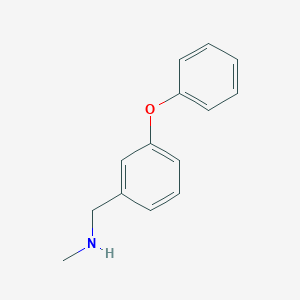
Aplysinamisine-II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aplysinamisine-II is a natural product that is isolated from the marine sponge Aplysina aerophoba. This compound has been found to have various biological activities and has been a subject of interest for researchers in the field of medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of Aplysinamisine-II is not fully understood. However, several studies have suggested that the compound may act by inhibiting certain enzymes or proteins that are involved in cell proliferation or viral replication. For instance, a study showed that Aplysinamisine-II inhibits the activity of DNA topoisomerase II, an enzyme that is essential for cell division.
Biochemical and Physiological Effects:
Aplysinamisine-II has been found to have various biochemical and physiological effects. For instance, a study showed that Aplysinamisine-II induces apoptosis (programmed cell death) in cancer cells. Another study showed that Aplysinamisine-II inhibits the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Aplysinamisine-II is that it is a natural product, which means that it has a complex structure and may have unique biological activities that are not found in synthetic compounds. However, the limited availability of Aplysinamisine-II and its complex structure make it challenging to study. Moreover, the synthesis of Aplysinamisine-II is challenging and requires significant expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for research on Aplysinamisine-II. One possible direction is to investigate the potential of Aplysinamisine-II as a lead compound for drug development. Another direction is to study the mechanism of action of Aplysinamisine-II in more detail to identify its molecular targets. Moreover, future studies may investigate the potential of Aplysinamisine-II as a therapeutic agent for various diseases, including cancer and inflammatory diseases.
Conclusion:
In conclusion, Aplysinamisine-II is a natural product that has various biological activities and has been a subject of interest for researchers in the field of medicinal chemistry. The synthesis of Aplysinamisine-II is challenging, but several synthetic routes have been proposed. Aplysinamisine-II has been found to have antitumor, antiviral, and antibacterial activities, and several studies have investigated its potential as a lead compound for drug development. Future research may investigate the mechanism of action of Aplysinamisine-II in more detail and its potential as a therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
Aplysinamisine-II has been found to have various biological activities, including antitumor, antiviral, and antibacterial activities. Several studies have investigated the potential of Aplysinamisine-II as a lead compound for drug development. For instance, a research group led by Professor Inoue reported that Aplysinamisine-II has potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Another study showed that Aplysinamisine-II has antiviral activity against the influenza virus.
Eigenschaften
CAS-Nummer |
150417-68-8 |
|---|---|
Produktname |
Aplysinamisine-II |
Molekularformel |
C16H23Br2N5O4 |
Molekulargewicht |
509.2 g/mol |
IUPAC-Name |
(6R)-7,9-dibromo-N-[5-(diaminomethylideneamino)pentyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C16H23Br2N5O4/c1-26-12-9(17)7-16(13(24)11(12)18)8-10(23-27-16)14(25)21-5-3-2-4-6-22-15(19)20/h7,13,24H,2-6,8H2,1H3,(H,21,25)(H4,19,20,22)/t13-,16?/m0/s1 |
InChI-Schlüssel |
GCYSDIFCRYTRFB-KNVGNIICSA-N |
Isomerische SMILES |
COC1=C([C@@H](C2(CC(=NO2)C(=O)NCCCCCN=C(N)N)C=C1Br)O)Br |
SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCCCCCN=C(N)N)C=C1Br)O)Br |
Kanonische SMILES |
COC1=C(C(C2(CC(=NO2)C(=O)NCCCCCN=C(N)N)C=C1Br)O)Br |
Synonyme |
aplysinamisine II aplysinamisine-II |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




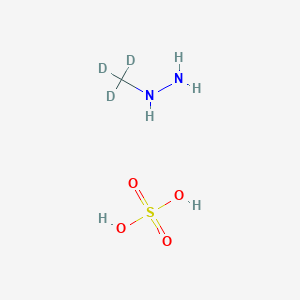
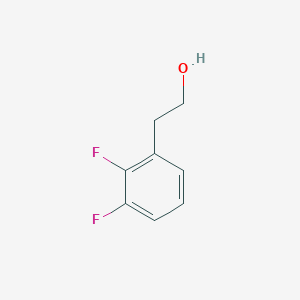
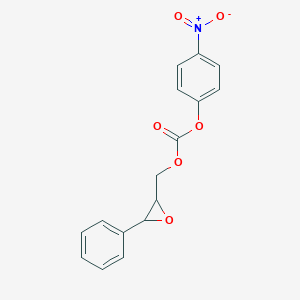
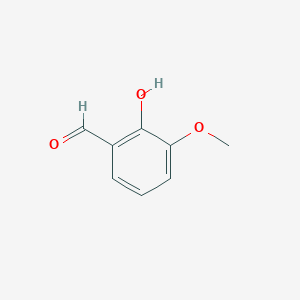

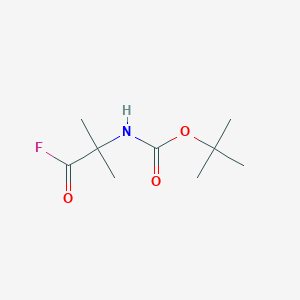
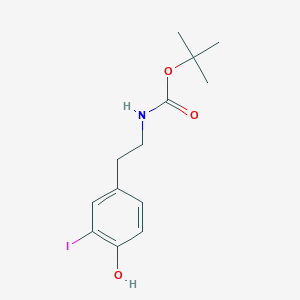

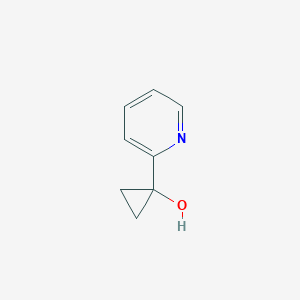
![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine](/img/structure/B140172.png)
